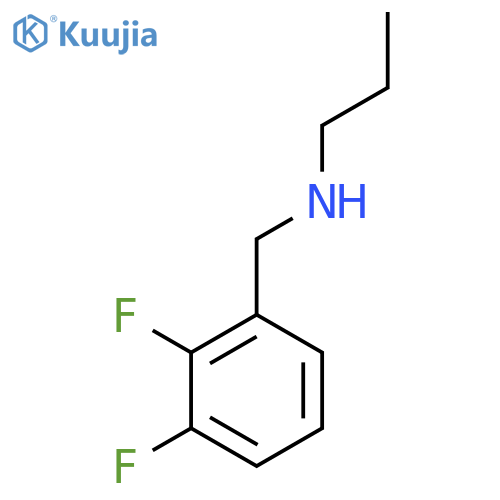Cas no 1152833-11-8 ((2,3-difluorophenyl)methyl(propyl)amine)

1152833-11-8 structure
商品名:(2,3-difluorophenyl)methyl(propyl)amine
(2,3-difluorophenyl)methyl(propyl)amine 化学的及び物理的性質
名前と識別子
-
- [(2,3-Difluorophenyl)methyl](propyl)amine
- n-(2,3-Difluorobenzyl)propan-1-amine
- Benzenemethanamine, 2,3-difluoro-N-propyl-
- (2,3-difluorophenyl)methyl(propyl)amine
-
- インチ: 1S/C10H13F2N/c1-2-6-13-7-8-4-3-5-9(11)10(8)12/h3-5,13H,2,6-7H2,1H3
- InChIKey: XTRXIRPFJHTVLT-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CC=CC=1CNCCC)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 141
- トポロジー分子極性表面積: 12
- 疎水性パラメータ計算基準値(XlogP): 2.4
(2,3-difluorophenyl)methyl(propyl)amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01002055-5g |
[(2,3-Difluorophenyl)methyl](propyl)amine |
1152833-11-8 | 95% | 5g |
¥7077.0 | 2023-04-05 | |
| Enamine | EN300-164096-10.0g |
[(2,3-difluorophenyl)methyl](propyl)amine |
1152833-11-8 | 10g |
$3131.0 | 2023-06-04 | ||
| Enamine | EN300-164096-0.25g |
[(2,3-difluorophenyl)methyl](propyl)amine |
1152833-11-8 | 0.25g |
$670.0 | 2023-06-04 | ||
| Enamine | EN300-164096-5.0g |
[(2,3-difluorophenyl)methyl](propyl)amine |
1152833-11-8 | 5g |
$2110.0 | 2023-06-04 | ||
| Enamine | EN300-164096-5000mg |
[(2,3-difluorophenyl)methyl](propyl)amine |
1152833-11-8 | 5000mg |
$1199.0 | 2023-09-22 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1368641-100mg |
n-(2,3-Difluorobenzyl)propan-1-amine |
1152833-11-8 | 95% | 100mg |
¥16127.00 | 2024-08-09 | |
| Enamine | EN300-164096-50mg |
[(2,3-difluorophenyl)methyl](propyl)amine |
1152833-11-8 | 50mg |
$348.0 | 2023-09-22 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1368641-500mg |
n-(2,3-Difluorobenzyl)propan-1-amine |
1152833-11-8 | 95% | 500mg |
¥18867.00 | 2024-08-09 | |
| Enamine | EN300-164096-2.5g |
[(2,3-difluorophenyl)methyl](propyl)amine |
1152833-11-8 | 2.5g |
$1428.0 | 2023-06-04 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01002055-1g |
[(2,3-Difluorophenyl)methyl](propyl)amine |
1152833-11-8 | 95% | 1g |
¥2436.0 | 2023-04-05 |
(2,3-difluorophenyl)methyl(propyl)amine 関連文献
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
1152833-11-8 ((2,3-difluorophenyl)methyl(propyl)amine) 関連製品
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
